4-Methyl-3-(trifluoromethyl)isoxazol-5-ol

説明

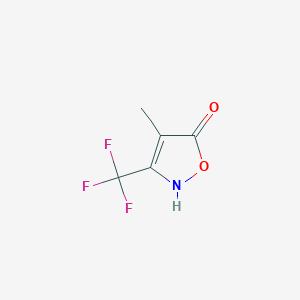

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of alkynes with nitrile oxides, which can be generated in situ from nitro compounds . The reaction is often catalyzed by transition metals such as copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that isoxazole derivatives exhibit antimicrobial properties. Specifically, 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol has been investigated for its efficacy against various bacterial strains. A study highlighted its potential as an antibacterial agent, demonstrating notable activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for antioxidant activity. In vitro studies using human fibroblast models indicated that it could effectively scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

Agricultural Applications

Fungicidal Properties

Recent patents have described the use of this compound as part of fungicidal mixtures. The compound exhibits fungicidal activity against various phytopathogenic fungi, making it a candidate for agricultural fungicide formulations .

| Application | Target Organism | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | High |

| Antibacterial | Escherichia coli | Moderate |

| Fungicide | Phytopathogenic fungi | Effective |

Synthetic Organic Chemistry

Building Block in Synthesis

this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group allows for diverse reactions, including nucleophilic substitutions and cyclization processes. For instance, it has been utilized in the synthesis of novel isoxazole derivatives through metal-free synthetic routes, which are environmentally friendly and efficient .

Case Study: Synthesis of Isoxazoles

A notable case study involved the microwave-assisted synthesis of 3,5-disubstituted isoxazoles using this compound as a precursor. The reaction yielded high purity products with significant yields, showcasing the compound's utility in developing new pharmaceutical agents .

Summary of Findings

The applications of this compound span multiple domains, particularly in medicinal chemistry and agriculture. Its ability to act as an antimicrobial agent and its potential as a fungicide highlight its importance in health and agriculture. Furthermore, its role as a versatile building block in synthetic chemistry underscores its relevance in developing new compounds.

作用機序

The mechanism of action of 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of the compound .

類似化合物との比較

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol can be compared with other isoxazole derivatives, such as:

- 3,5-Dimethylisoxazole

- 4-Chloro-3-(trifluoromethyl)isoxazole

- 5-Phenylisoxazole

These compounds share the isoxazole core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique electronic and steric effects, making it distinct from other isoxazole derivatives .

生物活性

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 176.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 109785-99-1 |

This compound features a trifluoromethyl group, which significantly influences its biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that isoxazole derivatives with trifluoromethyl substitutions can enhance anticancer properties. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC values in the low micromolar range .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential, showing effectiveness against various bacterial strains. Its structural features allow it to interact with bacterial enzymes, disrupting metabolic pathways critical for bacterial survival .

- Antioxidant Activity : Isoxazole derivatives have been tested for their antioxidant properties. In vitro studies indicated that some derivatives exhibited superior antioxidant activity compared to well-known antioxidants like quercetin .

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, facilitating better binding to enzyme active sites, which can lead to inhibition of key metabolic pathways in cancer cells and bacteria.

- Cell Cycle Disruption : In cancer studies, treated cells exhibited altered cell cycle progression, leading to apoptosis. This was confirmed through assays that measured cell viability and apoptosis markers .

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Evaluation : A study synthesized a series of trifluoromethylated isoxazoles and assessed their anticancer activities against MCF-7 and PC-3 cell lines. Among these, the derivative containing the trifluoromethyl group showed an IC value of 2.63 μM, indicating potent anticancer activity compared to its non-trifluoromethylated counterpart (IC = 19.72 μM) .

- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of isoxazole derivatives, revealing that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria, demonstrating low minimum inhibitory concentrations (MICs) .

特性

IUPAC Name |

4-methyl-3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)9-11-4(2)10/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQJXZKLOCMFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NOC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270809 | |

| Record name | 4-Methyl-3-(trifluoromethyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110411-53-5 | |

| Record name | 4-Methyl-3-(trifluoromethyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。